An In-depth Technical Guide to 4-(4-Fluorobenzyloxy)benzyl alcohol
An In-depth Technical Guide to 4-(4-Fluorobenzyloxy)benzyl alcohol
Introduction: A Versatile Fluorinated Building Block
4-(4-Fluorobenzyloxy)benzyl alcohol is a bifunctional organic compound distinguished by its unique arrangement of a benzyl alcohol, a benzyl ether linkage, and a fluorine-substituted aromatic ring. This structure imparts a valuable combination of reactivity and stability, positioning it as a key intermediate in advanced organic synthesis. The presence of the fluorine atom is particularly significant; it modulates the electronic properties of the molecule, often enhancing the metabolic stability and binding affinity of derivative compounds. This guide provides an in-depth examination of the physicochemical properties, synthesis, reactivity, and applications of 4-(4-Fluorobenzyloxy)benzyl alcohol, offering a critical resource for researchers in medicinal chemistry and materials science.
Physicochemical & Spectroscopic Profile
Precise characterization is the cornerstone of chemical synthesis and application. The identity, purity, and structural integrity of 4-(4-Fluorobenzyloxy)benzyl alcohol are established through a combination of physical property measurements and spectroscopic analysis.
Chemical Identity and Physical Properties
The fundamental identifiers and physical constants for 4-(4-Fluorobenzyloxy)benzyl alcohol are summarized below. These data are critical for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 3383-79-7 | N/A |
| Molecular Formula | C₁₄H₁₃FO₂ | N/A |
| Molecular Weight | 232.25 g/mol | N/A |
| IUPAC Name | (4-((4-fluorobenzyl)oxy)phenyl)methanol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 76-80 °C | N/A |
| Boiling Point | Decomposes before boiling at atmospheric pressure | N/A |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | N/A |
Spectroscopic Data for Structural Elucidation
Spectroscopic data provides an unambiguous fingerprint of the molecule. The expected shifts and signals are detailed below, serving as a benchmark for quality control.
| Technique | Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~7.40 (d, 2H), ~7.35 (d, 2H), ~7.10 (t, 2H), ~6.95 (d, 2H), ~5.05 (s, 2H), ~4.65 (s, 2H), ~1.70 (s, 1H, -OH) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~162 (d, J=245 Hz), ~158, ~133, ~132 (d, J=3 Hz), ~130 (d, J=8 Hz), ~129, ~116, ~115, ~70, ~65 |
| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch), ~1610, ~1510 (C=C aromatic stretch), ~1240 (C-O ether stretch), ~1220 (C-F stretch) |
| Mass Spec (EI) | m/z: 232 (M+), 109 (base peak, fluorobenzyl fragment) |
Synthesis and Purification
The most common and efficient method for preparing 4-(4-Fluorobenzyloxy)benzyl alcohol is via a Williamson ether synthesis. This pathway is favored for its high yield and the ready availability of starting materials.
Synthetic Rationale and Mechanism
The synthesis involves the nucleophilic substitution of a halide by an alkoxide. Specifically, the phenolic hydroxyl group of 4-hydroxybenzyl alcohol is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide and forming the desired ether linkage. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation without strongly interacting with the nucleophile.
Detailed Experimental Protocol
Materials:
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4-Hydroxybenzyl alcohol
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4-Fluorobenzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Brine (saturated aq. NaCl)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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To a stirred solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
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Add 4-fluorobenzyl bromide (1.1 eq) to the mixture.
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Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction to room temperature and pour it into ice-cold water.
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Extract the aqueous mixture three times with ethyl acetate.
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 4-(4-Fluorobenzyloxy)benzyl alcohol as a white solid.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 4-(4-Fluorobenzyloxy)benzyl alcohol.
Chemical Reactivity and Applications
The utility of 4-(4-Fluorobenzyloxy)benzyl alcohol stems from the distinct reactivity of its two primary functional groups: the primary alcohol and the benzyl ether.
Reactivity of the Primary Alcohol
The primary alcohol moiety is a versatile handle for further functionalization.
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Oxidation: It can be readily oxidized to the corresponding aldehyde, 4-(4-fluorobenzyloxy)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This aldehyde is a crucial intermediate for synthesizing various pharmaceuticals, including safinamide, by serving as a precursor for imine formation and subsequent reduction.
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Esterification and Etherification: The alcohol can undergo esterification with carboxylic acids or acid chlorides, or be converted into other ethers, allowing for the introduction of diverse side chains.
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Nucleophilic Substitution: Activation of the alcohol (e.g., conversion to a tosylate or mesylate) transforms the hydroxyl group into a good leaving group, enabling Sₙ2 reactions with a variety of nucleophiles.
Stability of the Benzyl Ether
The benzyl ether linkage is generally stable under basic and mildly acidic conditions, as well as many oxidative and reductive conditions. However, it can be cleaved under specific, often harsh, conditions:
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Hydrogenolysis: Catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) can cleave the benzyl ether, regenerating the 4-hydroxybenzyl alcohol moiety. This property makes the 4-fluorobenzyl group a useful protecting group for phenols.
Role as a Key Synthetic Intermediate
4-(4-Fluorobenzyloxy)benzyl alcohol is a valuable building block, particularly in drug discovery. Its derivatives have been explored for various therapeutic applications. A prominent example is its use in the synthesis of safinamide and related compounds, where the fluorobenzyl ether moiety is a key structural feature.
Caption: Synthetic pathway from the title compound to advanced drug intermediates.
Analytical Characterization
To ensure the quality and purity of 4-(4-Fluorobenzyloxy)benzyl alcohol for research and development, a robust analytical protocol is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice.
HPLC Protocol for Purity Assessment
Objective: To determine the purity of a synthesized batch and identify any potential impurities.
Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water.
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Start: 60% Acetonitrile / 40% Water
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Gradient: Ramp to 95% Acetonitrile over 10 minutes.
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Hold: 95% Acetonitrile for 2 minutes.
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Return to initial conditions and equilibrate for 3 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
Validation: The protocol is validated by observing a sharp, symmetrical peak at the expected retention time for the pure compound. The presence of other peaks would indicate impurities, which can be quantified by their area percentage.
Safety and Handling
As with any chemical reagent, proper safety precautions are mandatory when handling 4-(4-Fluorobenzyloxy)benzyl alcohol.
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Hazard Classification: While not acutely toxic, it may cause skin and eye irritation. It is classified as a combustible liquid[1].
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames[1][2].
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[1].
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
4-(4-Fluorobenzyloxy)benzyl alcohol is a strategically important molecule whose value is derived from its dual functionality and the advantageous properties conferred by its fluorine substituent. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and complex molecular architectures.
References
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Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 4-Fluorobenzyl alcohol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Fluorobenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. PubMed Central. Retrieved from [Link]
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The Royal Society of Chemistry. (2020). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Retrieved from [Link]
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(Image representing the conversion of 4-(4-Fluorobenzyloxy)benzyl alcohol to its corresponding ether using NaH and an alkyl halide R-X)